molecular formula C20H23ClN4O5S2 B2704855 N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215736-41-6

N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2704855
CAS No.: 1215736-41-6
M. Wt: 499
InChI Key: JWZLGILZFCKMCV-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, an ethylsulfonyl group, and a nitrobenzo[d]thiazolyl group attached to a benzamide backbone. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzamide Backbone: This step involves the acylation of an appropriate amine with a benzoyl chloride derivative.

    Introduction of the Nitrobenzo[d]thiazolyl Group: This can be achieved through a nucleophilic substitution reaction, where the benzamide is reacted with a nitrobenzo[d]thiazole derivative.

    Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the intermediate compound with a dimethylaminoethyl halide.

    Introduction of the Ethylsulfonyl Group: This can be done through a sulfonation reaction, where the intermediate is reacted with an ethylsulfonyl chloride.

    Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylaminoethyl group can be substituted with other alkyl or aryl groups under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents include alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Formation of an amino derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)ethyl)-3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride
  • N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide

Uniqueness

N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride is unique due to the presence of the ethylsulfonyl group, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-ethylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S2.ClH/c1-4-31(28,29)16-7-5-6-14(12-16)19(25)23(11-10-22(2)3)20-21-17-9-8-15(24(26)27)13-18(17)30-20;/h5-9,12-13H,4,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZLGILZFCKMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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